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molecular formula C11H11FO B030580 Cyclopropyl 2-fluorobenzyl ketone CAS No. 150322-73-9

Cyclopropyl 2-fluorobenzyl ketone

Cat. No. B030580
M. Wt: 178.2 g/mol
InChI Key: DWBGTJUQWKWYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693115B2

Procedure details

To a suspension of magnesium powder (7.2 g) in anhydrous diethyl ether (60 ml) was added a solution of 2-fluorobenzylbromide (30 ml) in diethyl ether (30 ml), then the mixture was stirred at room temperature for 1 hour. The reaction mixture was added dropwise to a solution of cyclopropyl cyanide (18.2 ml) in diethyl ether (120 ml) over 100 minutes. After stirring for 30 minutes at room temperature the stirred mixture was heated under reflux for 1 hour. After the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The ethyl acetate layer was washed successively with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution, then dried over anhydrous sodium sulfate, and then evaporated under reduced pressure. The residue was purified by chromatography on a silica gel column using toluene as the eluant to afford the desired product (23 g containing solvent) as a yellow liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
18.2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br.[CH:11]1([C:14]#N)C[CH2:12]1.[CH2:16]([O:18]CC)C>>[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][C:16]([CH:11]1[CH2:14][CH2:12]1)=[O:18]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
18.2 mL
Type
reactant
Smiles
C1(CC1)C#N
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at room temperature the stirred mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(CC(=O)C2CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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